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Compound of Interest

Compound Name: 2-(2-Iodophenyl)ethan-1-ol

Cat. No.: B2516815 Get Quote

An In-depth Technical Guide to 2-(2-Iodophenyl)ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(2-Iodophenyl)ethan-1-ol, a
pivotal building block in contemporary organic synthesis and medicinal chemistry. As a

bifunctional molecule, featuring both a reactive aryl iodide and a versatile primary alcohol, it

serves as a strategic precursor for a wide array of complex molecular architectures. This

document delves into its chemical identity, synthesis, characterization, and critical applications,

offering field-proven insights for professionals in research and development.

Core Molecular Identity: Structure and
Nomenclature
2-(2-Iodophenyl)ethan-1-ol is an aromatic alcohol distinguished by an iodine atom at the ortho

position of the phenyl ring relative to the ethanol substituent. This specific arrangement is

crucial for its utility in intramolecular cyclization reactions.

The definitive identification of this compound is established by its IUPAC name and CAS

number.

IUPAC Name: 2-(2-iodophenyl)ethanol[1][2][3]

CAS Number: 26059-40-5[1][4]
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Synonyms: 2-(2-Iodophenyl)ethanol, Benzeneethanol, 2-iodo-[2]

Below is a diagram illustrating the chemical structure.

Caption: Chemical structure of 2-(2-Iodophenyl)ethan-1-ol.

Physicochemical and Spectroscopic Profile
The physical and spectroscopic properties of a compound are fundamental for its identification,

purification, and handling. The key data for 2-(2-Iodophenyl)ethan-1-ol are summarized

below.

Table 1: Physicochemical Properties
Property Value Source(s)

Molecular Formula C₈H₉IO [1][2][4]

Molecular Weight 248.06 g/mol [1][2][4]

Appearance Liquid or solid [3]

Boiling Point 294.7°C at 760 mmHg [4]

Storage 2-8°C, sealed, dry, dark place [4]

Table 2: Spectroscopic Data Interpretation
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Technique Characteristic Features

¹H NMR

Aromatic Protons (4H): Complex multiplets

expected between δ 7.0-7.9 ppm. Benzylic

Protons (-CH₂-Ar, 2H): A triplet around δ 2.9-3.1

ppm. Alcohol Protons (-CH₂-OH, 2H): A triplet

around δ 3.8-4.0 ppm. Hydroxyl Proton (-OH,

1H): A broad singlet, variable chemical shift.

¹³C NMR

Aromatic Carbons: 6 signals expected in the δ

120-145 ppm range, with the carbon bearing the

iodine (C-I) being significantly upfield (around δ

95-100 ppm). Aliphatic Carbons: -CH₂-Ar at ~40

ppm and -CH₂-OH at ~63 ppm.

IR Spectroscopy

O-H Stretch: Broad band around 3300-3400

cm⁻¹.[5][6] Aromatic C-H Stretch: Sharp peaks

just above 3000 cm⁻¹. Aliphatic C-H Stretch:

Sharp peaks just below 3000 cm⁻¹. C-O Stretch:

Strong band in the 1050-1150 cm⁻¹ region.

Mass Spectrometry

Molecular Ion (M⁺): Peak at m/z = 248. Key

Fragments: Loss of water (M-18) at m/z = 230;

Loss of the hydroxyl group (M-17) at m/z = 231;

Loss of iodine (M-127) at m/z = 121; Tropylium

ion fragment at m/z = 91.

Note: NMR chemical shifts are predicted based on standard functional group values and data

from analogous structures like 2-(2-bromophenyl)ethan-1-ol.[7] IR and MS data are based on

general principles and available database information.[2][8]

Synthesis Methodology: A Practical Approach
The most direct and reliable synthesis of 2-(2-Iodophenyl)ethan-1-ol involves the reduction of

a corresponding carbonyl precursor, typically 2-(2-iodophenyl)acetic acid or its ester derivative.

This approach is favored for its high yield and selectivity for the primary alcohol.

Expertise in Action: Why Reduction over Grignard?
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While a Grignard reaction between 2-iodobenzylmagnesium halide and formaldehyde is

theoretically possible, it presents significant challenges. The Grignard reagent itself is prone to

side reactions. In contrast, the reduction of 2-(2-iodophenyl)acetic acid is a robust and scalable

method. The choice of reducing agent is critical:

Lithium Aluminum Hydride (LiAlH₄): A powerful, non-selective reducing agent capable of

reducing the carboxylic acid directly. It requires strictly anhydrous conditions and careful

handling.

Borane (BH₃•THF): A more selective reagent that efficiently reduces carboxylic acids without

affecting other reducible groups that might be present. It is generally considered safer to

handle than LiAlH₄.

Experimental Protocol: Reduction of 2-(2-
Iodophenyl)acetic acid
This protocol describes a standard laboratory procedure using a borane complex.

Materials:

2-(2-Iodophenyl)acetic acid (1.0 eq)[9]

Borane-tetrahydrofuran complex (BH₃•THF), 1 M solution (1.5 eq)

Anhydrous Tetrahydrofuran (THF)

1 M Hydrochloric Acid (HCl)

Saturated Sodium Bicarbonate (NaHCO₃) solution

Brine (saturated NaCl solution)

Anhydrous Magnesium Sulfate (MgSO₄)

Diethyl ether or Ethyl acetate for extraction

Procedure:
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, a dropping funnel, and an argon inlet is charged with 2-(2-iodophenyl)acetic acid (1.0

eq).

Dissolution: Anhydrous THF is added to dissolve the starting material completely. The

solution is cooled to 0 °C in an ice bath.

Addition of Reducing Agent: The BH₃•THF solution (1.5 eq) is added dropwise via the

dropping funnel over 30 minutes, maintaining the temperature at 0 °C. Causality Note: Slow

addition is crucial to control the exothermic reaction and prevent side reactions.

Reaction Progression: After the addition is complete, the ice bath is removed, and the

mixture is stirred at room temperature for 4-6 hours. Progress is monitored by Thin Layer

Chromatography (TLC).

Quenching: The reaction is carefully quenched by cooling the flask back to 0 °C and slowly

adding 1 M HCl dropwise until the effervescence ceases. This step neutralizes the excess

borane.

Workup: The mixture is partitioned between diethyl ether and water. The organic layer is

separated, and the aqueous layer is extracted twice more with diethyl ether.

Washing: The combined organic layers are washed sequentially with saturated NaHCO₃

solution and brine. Trustworthiness Note: This self-validating washing sequence removes

acidic impurities and residual salts, ensuring product purity.

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and

the solvent is removed under reduced pressure using a rotary evaporator.

Purification: The resulting crude oil or solid is purified by flash column chromatography on

silica gel to yield 2-(2-iodophenyl)ethan-1-ol.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b2516815?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2516815?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis Workflow

Dissolve 2-(2-Iodophenyl)acetic acid
in Anhydrous THF

Cool to 0 °C

Add BH₃•THF
(1.5 eq) dropwise

Stir at Room Temp
(4-6h)

Quench with 1 M HCl
at 0 °C

Extract with
Diethyl Ether

Wash with NaHCO₃

and Brine

Dry (MgSO₄) & Concentrate

Purify via Column
Chromatography

Pure 2-(2-Iodophenyl)ethan-1-ol

Click to download full resolution via product page

Caption: Step-by-step workflow for the synthesis of 2-(2-Iodophenyl)ethan-1-ol.
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Applications in Synthesis and Drug Development
The synthetic value of 2-(2-Iodophenyl)ethan-1-ol lies in the orthogonal reactivity of its two

functional groups. It is a cornerstone intermediate for constructing heterocyclic scaffolds, which

are prevalent in biologically active molecules.[4]

A. Precursor for Heterocyclic Systems
The molecule is ideally structured for intramolecular cyclization reactions to form valuable

indole and benzofuran derivatives.[4] For example, a Heck reaction or Sonogashira coupling

can be performed at the aryl iodide position, followed by a cyclization involving the hydroxyl

group.

2-(2-Iodophenyl)ethan-1-ol Coupled Intermediate

Pd-catalyzed
Cross-Coupling

(e.g., Heck, Sonogashira) Heterocyclic Product
(e.g., Dihydrobenzofuran)

Intramolecular
Cyclization

Click to download full resolution via product page

Caption: General pathway for heterocycle synthesis from 2-(2-Iodophenyl)ethan-1-ol.

B. Utility in Cross-Coupling Reactions
The C-I bond is highly susceptible to oxidative addition by transition metal catalysts (e.g.,

Palladium, Copper). This makes it an excellent substrate for a variety of cross-coupling

reactions to form new C-C, C-N, or C-O bonds, expanding molecular complexity.

C. Derivatization of the Hydroxyl Group
The primary alcohol can be easily:

Oxidized to the corresponding aldehyde or carboxylic acid.

Converted into a better leaving group (e.g., tosylate, mesylate) for subsequent nucleophilic

substitution reactions.

Used in esterification or etherification reactions.
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For drug development professionals, this compound represents a versatile starting point for

library synthesis and the development of novel therapeutics, particularly those targeting anti-

inflammatory and antimicrobial pathways.[4]

Safety and Handling
As a laboratory reagent, 2-(2-Iodophenyl)ethan-1-ol must be handled with appropriate care.

GHS Pictogram: GHS07 (Exclamation mark)[3]

Signal Word: Warning[3]

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319

(Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

Precautionary Statements: P261 (Avoid breathing dust/fumes/gas/mist/vapors/spray),

P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing).

Always consult the Material Safety Data Sheet (MSDS) provided by the supplier before

handling this chemical. Use in a well-ventilated fume hood with appropriate personal protective

equipment (PPE), including safety goggles, gloves, and a lab coat.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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